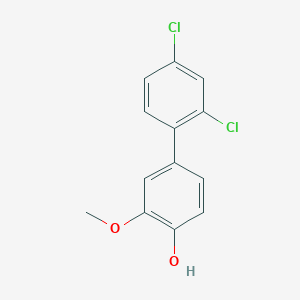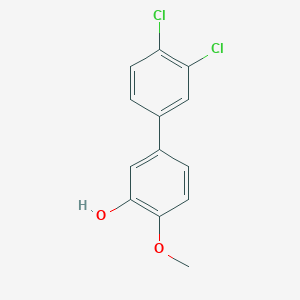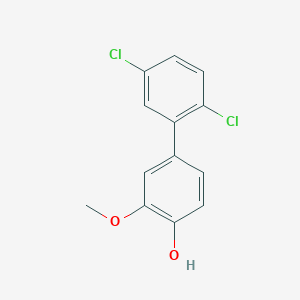
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%
Descripción general
Descripción
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol (FMCPMP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a melting point of 122-124°C and a molecular weight of 259.26 g/mol. FMCPMP is used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for biochemical and physiological studies. It has been used as a precursor in the synthesis of various compounds, such as 3-fluoro-4-methoxybenzaldehydes, 4-methoxy-3-fluorobenzyl alcohols, and 4-methoxy-3-fluorobenzyl bromides. It has also been used as a catalyst for the synthesis of fluorinated molecules, such as 3-fluoro-4-methoxybenzoic acid and 3-fluoro-4-methoxybenzyl alcohol. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used as a reagent for biochemical and physiological studies, such as in the study of the effects of 3-fluoro-4-methoxybenzoic acid on the human body.
Mecanismo De Acción
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% acts as a reagent in biochemical and physiological studies. It has been used to study the effects of 3-fluoro-4-methoxybenzoic acid on the human body. The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is thought to act as a prodrug, which is converted to 3-fluoro-4-methoxybenzoic acid in the body. This compound then binds to and inhibits the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of cyclooxygenase leads to reduced levels of prostaglandins, which in turn leads to reduced inflammation and pain.
Biochemical and Physiological Effects
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used to study the effects of 3-fluoro-4-methoxybenzoic acid on the human body. The compound has been found to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase and thus reducing the production of prostaglandins. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal studies, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to reduce the production of nitric oxide and reactive oxygen species, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively cheap and easy to obtain compound, and it is stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to use in various applications. However, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% also has some limitations. It is not water soluble, which makes it difficult to use in aqueous solutions. Additionally, it is slow to react, which can limit its usefulness in some applications.
Direcciones Futuras
For 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% research include developing new synthesis methods, exploring new applications in the synthesis of other compounds, and investigating its potential as a therapeutic agent. Additionally, further research into the mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% and its effects on biochemical and physiological processes is needed. Finally, further research into the advantages and limitations of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% for laboratory experiments could lead to improved protocols for its use.
Métodos De Síntesis
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized through a two-step reaction involving the reaction of 4-methoxycarbonylphenol with 3-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenol. The first reaction is carried out at room temperature in an inert atmosphere, while the second reaction is conducted at higher temperatures (50-60°C) in a solvent such as dichloromethane. The overall yield of the reaction is typically greater than 95%.
Propiedades
IUPAC Name |
methyl 2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRHSXOYNKOHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685725 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261949-43-2 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)




